molecular formula C15H11NO3 B8675589 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid

Cat. No.: B8675589
M. Wt: 253.25 g/mol
InChI Key: PXRRJXZFSMXIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their electron-rich azole ring structure, which contains an oxygen atom adjacent to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions often require catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or carboxylic acids under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its naphthyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-methyl-3-naphthalen-1-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,17,18)

InChI Key

PXRRJXZFSMXIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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